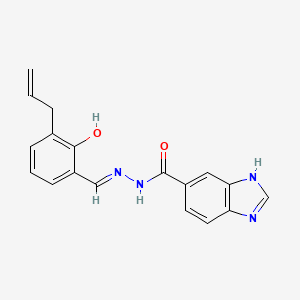
4-Chloro-2,5-difluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms, and the amide nitrogen is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2,5-difluoroaniline.
Acylation: The aniline derivative undergoes acylation with methyl chloroformate or methyl isocyanate to form the corresponding N-methylbenzamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,5-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzamides, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-difluoro-N-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-N-methylbenzamide
- 3-Chloro-N-methylbenzamide
- 3-Amino-4-chloro-N-methylbenzamide
- N-(3-Chloro-4-fluorophenyl)-4-methylbenzamide
- N-(3,5-Dichlorophenyl)-4-methylbenzamide
Uniqueness
4-Chloro-2,5-difluoro-N-methylbenzamide is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the N-methyl group, makes it a versatile compound for various applications.
Propiedades
Número CAS |
921213-29-8 |
|---|---|
Fórmula molecular |
C8H6ClF2NO |
Peso molecular |
205.59 g/mol |
Nombre IUPAC |
4-chloro-2,5-difluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13) |
Clave InChI |
PCZUBIUXDYLJCN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide](/img/structure/B12004903.png)
![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)



![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)

![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)
